molecular formula C10H9F3N4 B15340376 5-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)pyridin-2-amine

5-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)pyridin-2-amine

Cat. No.: B15340376
M. Wt: 242.20 g/mol
InChI Key: MBJCHNPXPQEDIG-UHFFFAOYSA-N
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Description

5-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)pyridin-2-amine is an organic compound. It is a heterocyclic compound, meaning it contains atoms of at least two different elements as members of its rings. This structure is essential in various fields, particularly in medicinal chemistry, where heterocycles are often found in the active components of drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Synthesis of 1H-Pyrazol-4-yl Compounds: : The initial step involves synthesizing 1H-pyrazol-4-yl derivatives. This typically involves reacting hydrazines with 1,3-diketones.

  • Introduction of the 2,2,2-Trifluoroethyl Group: : The next step is to introduce the 2,2,2-trifluoroethyl group into the pyrazole ring. This can be achieved using a reaction with 2,2,2-trifluoroethyl iodide under basic conditions.

  • Formation of the Pyridin-2-amine Structure: : The final step involves creating the pyridin-2-amine moiety. This can be done by reacting the intermediate product from the previous step with suitable reagents like chloropyridine and ammonia.

Industrial Production Methods: The large-scale production would follow a similar route, but with optimizations for yield and purity, using robust catalysts and more efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: : The compound can undergo oxidation reactions, where it loses electrons and forms corresponding oxidized products.

  • Reduction: : Reduction reactions can also occur, where the compound gains electrons.

  • Substitution: : It is prone to substitution reactions, especially nucleophilic substitutions due to the electron-deficient nature of the trifluoroethyl group.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Typical reducing agents include sodium borohydride or lithium aluminium hydride.

  • Substitution: : Reagents like halogenated compounds in the presence of a strong base are commonly used.

Major Products Formed: Depending on the reaction conditions, various products can be formed:

  • Oxidized Products: : Compounds with higher oxidation states.

  • Reduced Products: : Compounds with lower oxidation states.

  • Substituted Products: : Compounds where the trifluoroethyl group is replaced by other substituents.

Scientific Research Applications

  • Chemistry: : This compound is valuable in organic synthesis due to its reactivity and stability.

  • Biology: : It is used in biochemical assays to understand enzyme activities.

  • Industry: : Utilized in the development of new materials, especially those requiring specific electronic properties.

Mechanism of Action

Molecular Targets and Pathways:

  • Protein Interactions: : The compound can interact with various proteins, affecting their function.

  • Enzyme Inhibition: : It may act as an inhibitor for certain enzymes, altering metabolic pathways.

  • Receptor Binding: : Potential to bind to specific receptors, modulating signaling pathways.

Comparison with Similar Compounds

  • 4-Amino-3-(trifluoromethyl)pyridine: : Similar due to the trifluoromethyl group but lacks the pyrazole ring.

  • 5-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid: : Similar pyrazole ring structure but different functional groups.

  • 2,6-Diaminopyridine: : Lacks the trifluoroethyl and pyrazole components but has a similar pyridine-amine structure.

Highlighting Uniqueness: The presence of both a trifluoroethyl group and a pyrazole ring in 5-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)pyridin-2-amine makes it unique. This dual structure allows for specific interactions that can be harnessed in various scientific and industrial applications.

There you go! That’s a deep dive into the nitty-gritty of this compound. Anything specific you’d like to explore further?

Properties

Molecular Formula

C10H9F3N4

Molecular Weight

242.20 g/mol

IUPAC Name

5-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]pyridin-2-amine

InChI

InChI=1S/C10H9F3N4/c11-10(12,13)6-17-5-8(4-16-17)7-1-2-9(14)15-3-7/h1-5H,6H2,(H2,14,15)

InChI Key

MBJCHNPXPQEDIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=CN(N=C2)CC(F)(F)F)N

Origin of Product

United States

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